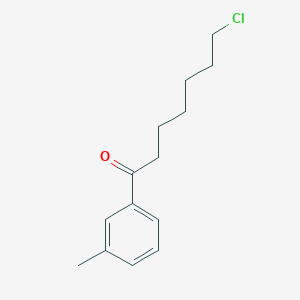
7-Chloro-1-(3-methylphenyl)-1-oxoheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-(3-methylphenyl)-1-oxoheptane, also known as 7-chloro-1-methyl-1-oxoheptane, is an organic compound belonging to the class of oxoheptanes. It is a colorless, crystalline solid with a molecular weight of 198.6 g/mol. 7-Chloro-1-(3-methylphenyl)-1-oxoheptane is a versatile compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
7-Chloro-1-(3-methylphenyl)-1-oxoheptane and its derivatives have been extensively studied for their synthesis and structural properties. Notably, research has focused on the synthesis, spectral analysis, and quantum chemical studies on molecular geometry and chemical reactivity. For instance, Satheeshkumar et al. (2017) explored the synthesis and properties of related chloro-substituted compounds, highlighting the importance of DFT calculations in understanding their chemical reactivity and identifying chemically active sites responsible for their unique reactivities (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).
Catalysis and Chemical Reactions
The compound and its related derivatives have been employed in various catalytic and chemical reactions. Mbuvi and Woo (2009) investigated the use of chloro(tetraphenylporphyrinato)iron as a catalyst for the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, demonstrating the compound's role in facilitating regioselective chemical transformations and its potential in synthetic organic chemistry (Mbuvi & Woo, 2009).
Bioactivity and Cytotoxic Studies
The bioactivity of 7-Chloro-1-(3-methylphenyl)-1-oxoheptane derivatives has also been a subject of interest, particularly in the context of cytotoxicity against cancer cells. Satheeshkumar et al. (2016) synthesized a compound from related precursors and conducted cytotoxic studies, finding it exhibited higher cytotoxicity in human breast cancer cells compared to lung adenocarcinoma cells. This highlights the potential therapeutic applications of these compounds in cancer treatment (Satheeshkumar, Shankar, Kaminsky, Kalaiselvi, Padma, & JayarampillaiRajendra Prasad, 2016).
Intermediate in Pharmaceutical Synthesis
Chen Xin-zhi (2006) demonstrated the use of Ethyl 7-chloro-2-oxoheptylate, a compound related to 7-Chloro-1-(3-methylphenyl)-1-oxoheptane, as an intermediate in the synthesis of cilastatin, a pharmaceutical compound. This work illustrates the compound's role in the pharmaceutical industry, particularly in the synthesis of drugs that require complex intermediates (Chen Xin-zhi, 2006).
Propriétés
IUPAC Name |
7-chloro-1-(3-methylphenyl)heptan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-12-7-6-8-13(11-12)14(16)9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLWGKSVVNSHAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642369 |
Source


|
| Record name | 7-Chloro-1-(3-methylphenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(3-methylphenyl)-1-oxoheptane | |
CAS RN |
898785-29-0 |
Source


|
| Record name | 7-Chloro-1-(3-methylphenyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898785-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-(3-methylphenyl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

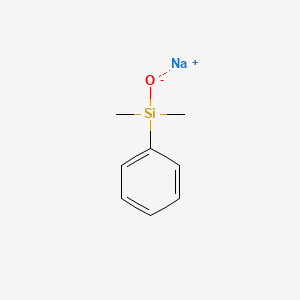
![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)
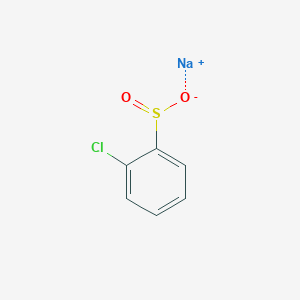
![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)
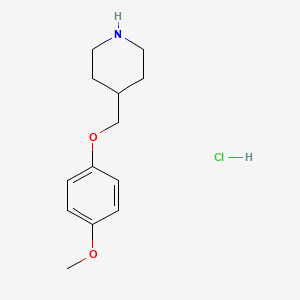
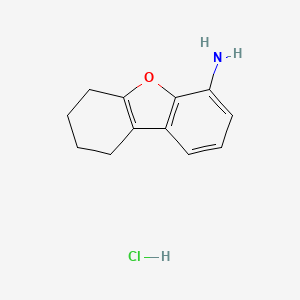
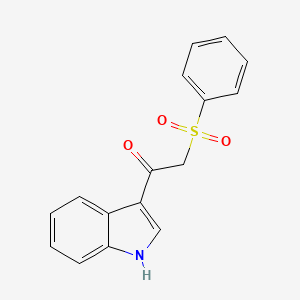
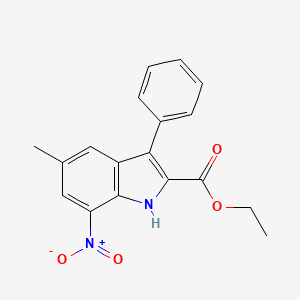
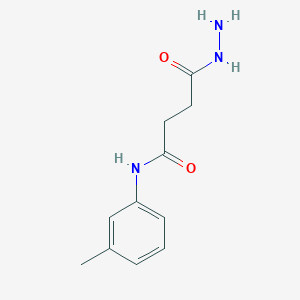
![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-nitrobenzoic acid](/img/structure/B1324603.png)

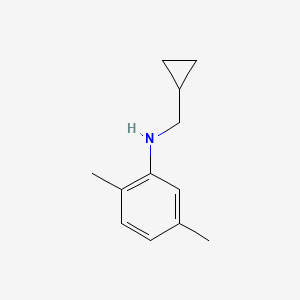
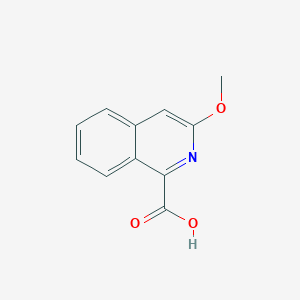
![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)